3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, systematically known as N-desmethylchlorpheniramine or monodesmethylchlorpheniramine, is the principal N-demethylated metabolite of the first-generation alkylamine antihistamine chlorpheniramine. This compound is officially designated as Chlorpheniramine EP Impurity C and USP Chlorpheniramine Related Compound C, confirming its regulatory status as a critical reference substance for pharmaceutical quality control.

Molecular Formula C15H17ClN2
Molecular Weight 260.76 g/mol
CAS No. 20619-12-9
Cat. No. B1195781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
CAS20619-12-9
SynonymsdesMCP
N-desmethylchlorpheniramine
N-desmethylchlorpheniramine, (R)-isome
Molecular FormulaC15H17ClN2
Molecular Weight260.76 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
InChIInChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3
InChIKeyUICFCNIVUDNZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine (CAS 20619-12-9) – Monodesmethylchlorpheniramine Reference Standard Procurement Guide


3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, systematically known as N-desmethylchlorpheniramine or monodesmethylchlorpheniramine, is the principal N-demethylated metabolite of the first-generation alkylamine antihistamine chlorpheniramine . This compound is officially designated as Chlorpheniramine EP Impurity C and USP Chlorpheniramine Related Compound C, confirming its regulatory status as a critical reference substance for pharmaceutical quality control . Its secondary amine structure, distinct from the tertiary amine of the parent drug, confers unique physicochemical and biological properties that warrant independent procurement and characterization.

Why 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Cannot Be Replaced by Generic Antihistamines or the Parent Drug in Analytical and Biological Workflows


Generic antihistamines such as chlorpheniramine, brompheniramine, or pheniramine cannot substitute for 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine because the monodesmethyl metabolite exhibits a fundamentally different receptor-interaction landscape, physicochemical profile, and regulatory identity . N-Demethylation alters lipophilicity and hydrogen-bonding capacity, which impacts membrane permeability, blood-brain barrier penetration, and target engagement relative to the parent drug chlorpheniramine . Furthermore, the compound's official status as a European Pharmacopoeia (EP) and United States Pharmacopeia (USP) impurity reference standard means that its structural identity, purity, and traceability are non-negotiable requirements for regulatory submissions—requirements that no generic antihistamine can fulfill . The quantitative evidence below demonstrates precisely where this compound diverges from its closest analogs and why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine vs. Chlorpheniramine and In-Class Analogs


LogP Elevation Relative to Chlorpheniramine Drives Differential Membrane Partitioning and CNS Penetration

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine exhibits a calculated LogP of 3.87, which is elevated compared to the parent drug chlorpheniramine (LogP = 3.2–3.4) . This ~0.5 log unit increase corresponds to an approximately 3-fold greater octanol-water partition coefficient, predicting higher membrane permeability and enhanced blood-brain barrier penetration for the monodesmethyl metabolite. The elevated LogP arises from the loss of the N-methyl group, which reduces hydrogen-bond acceptor capacity and increases overall hydrophobicity despite the introduction of a secondary amine capable of acting as a hydrogen-bond donor .

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling ADME

Enhanced Binding Affinity to Keratin 5/14 Versus Chlorpheniramine by Molecular Docking

In a non-targeted screening and computational toxicology study of facial skincare products, N-desmethylchlorpheniramine (3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine) demonstrated stronger binding affinity to keratin 5/14 than chlorpheniramine by molecular docking analysis . This finding indicates that the monodesmethyl metabolite may possess distinct dermal protein interaction properties that are not shared by the parent compound. The study provides a direct head-to-head computational comparison between the metabolite and chlorpheniramine, revealing that structural modification via N-demethylation alters the ligand-protein interaction landscape in keratinocyte-associated structural proteins.

Molecular Docking Keratin Binding Skin Toxicity Computational Toxicology

Reduced Histamine H1 Receptor Antagonist Potency Relative to Chlorpheniramine – A Class-Level SAR Inference

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine is explicitly described as 'typically less potent than its parent compound, chlorpheniramine' as an H1 receptor antagonist . This is consistent with the broader structure-activity relationship (SAR) within the alkylamine antihistamine class, where N-demethylation of the tertiary amine to a secondary amine generally reduces H1 receptor binding affinity . For reference, chlorpheniramine exhibits a human H1 receptor Ki of approximately 1.3 nM . While a direct, side-by-side Ki determination for the monodesmethyl metabolite is not available in public databases, the class-level SAR inference is well-established: the loss of the N-methyl group diminishes the hydrophobic interaction and steric complementarity at the H1 receptor orthosteric binding pocket, resulting in measurable potency reduction. This property is advantageous when the metabolite is used as a negative control, an impurity marker, or a tool compound to dissect the contribution of parent-drug H1 antagonism from metabolite-mediated effects.

Histamine H1 Receptor Structure-Activity Relationship Alkylamine Antihistamine Receptor Binding

Regulatory Identity as Chlorpheniramine EP Impurity C / USP Related Compound C – A Procurement Gate for Analytical Laboratories

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine is officially codified as Chlorpheniramine EP Impurity C (European Pharmacopoeia) and Chlorpheniramine USP Related Compound C (United States Pharmacopeia) . This regulatory designation is not shared by generic antihistamines, structural analogs, or the parent drug itself. The compound is supplied with characterization data conforming to regulatory guidelines, including NMR, HPLC, and GC analyses, enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial chlorpheniramine production . Procurement of material not meeting EP/USP impurity reference specifications—such as substituting with chlorpheniramine or brompheniramine—is non-compliant with ICH Q3A/Q3B impurity guidelines and will not be accepted by regulatory agencies.

Pharmacopeial Reference Standard Impurity Profiling Quality Control Regulatory Compliance

High-Value Application Scenarios for 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine (CAS 20619-12-9) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

Analytical laboratories developing HPLC, UPLC, or LC-MS methods for chlorpheniramine maleate drug substance or finished product must use 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine as the certified EP Impurity C / USP Related Compound C reference standard. Its regulatory identity, combined with the elevated LogP (3.87 vs. 3.2–3.4 for chlorpheniramine), ensures distinct chromatographic retention time separation from the parent drug, enabling unambiguous impurity quantification . Procurement of this specific compound is the only path to ICH-compliant impurity method validation and ANDA dossier acceptance.

Dermatological Safety and Cosmetic Formulation Compatibility Screening

The molecular docking evidence demonstrating stronger keratin 5/14 binding affinity of N-desmethylchlorpheniramine relative to chlorpheniramine positions this compound as a critical probe for skin protein interaction studies . Cosmetic and topical formulation developers should evaluate this metabolite independently rather than extrapolating from chlorpheniramine data, as the enhanced keratin affinity suggests a distinct dermal binding profile that could impact safety assessments, transdermal delivery predictions, and formulation stability in leave-on or rinse-off products.

CNS Penetration and Blood-Brain Barrier Permeability Modeling

For academic or industrial teams building physiologically based pharmacokinetic (PBPK) models or conducting in silico ADME predictions for alkylamine antihistamines, the ~3-fold higher octanol-water partition coefficient (LogP 3.87 vs. 3.2–3.4) of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine mandates the use of compound-specific LogP input parameters . Substituting chlorpheniramine's LogP value will systematically underestimate the metabolite's brain exposure, leading to inaccurate CNS safety margin calculations and erroneous interpretation of sedative versus non-sedative metabolite profiles.

Negative Control for H1 Receptor-Mediated Effects in Functional Pharmacology

When investigating non-H1-mediated pharmacological activities of chlorpheniramine—such as serotonin reuptake inhibition, dopamine transporter interaction, or keratin binding—3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine can serve as a rationally selected negative control for H1 receptor antagonism due to its qualitatively established lower H1 potency . This enables researchers to deconvolve the polypharmacology of the parent drug, attributing observed effects to either H1-dependent or H1-independent mechanisms with greater confidence than using chlorpheniramine itself or an unrelated antihistamine.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.